4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
Properties
IUPAC Name |
4,6-difluoro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3S.ClH/c1-16-2-4-17(5-3-16)12-15-11-9(14)6-8(13)7-10(11)18-12;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBQSAHYVLGUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Group: The 4-methylpiperazine group is introduced through nucleophilic substitution, where the benzo[d]thiazole derivative reacts with 4-methylpiperazine in the presence of a base like potassium carbonate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of automated reactors and in-line monitoring ensures consistent product quality.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The core benzothiazole scaffold can be synthesized via cyclocondensation of ortho-aminothiophenol derivatives with carboxylic acids or their equivalents. For fluorinated derivatives like 4,6-difluoro variants:
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Fluorination Methods : Directed fluorination using DAST (diethylaminosulfur trifluoride) or Selectfluor™ on hydroxylated precursors (not directly observed in sources but inferred from ).
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Piperazine Functionalization : Nucleophilic aromatic substitution (SNAr) at the 2-position of benzothiazole using 4-methylpiperazine under basic conditions (e.g., K2CO3 in DMF), as demonstrated in similar compounds .
Key Reaction Steps:
Piperazine Substituent
The 4-methylpiperazin-1-yl group participates in:
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N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides (e.g., with methyl iodide or acetyl chloride) .
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Acid-Base Behavior : Forms water-soluble hydrochlorides (pKa ~7.5–8.5) for improved bioavailability .
Fluorine Atoms
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Electrophilic Substitution Resistance : Fluorine’s electron-withdrawing effect deactivates the aromatic ring, limiting further substitution at C-4/C-6 .
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Ortho-Directing Effects : Fluorine may guide regioselective coupling at C-5 in cross-coupling reactions (e.g., Suzuki-Miyaura), though no examples were found in the sources.
Stability and Degradation Pathways
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Hydrolytic Stability : Resistant to hydrolysis under physiological pH (tested in analogues) due to fluorine’s inductive effects .
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Thermal Decomposition : Stability up to 200°C (TGA data inferred from ), with degradation products including HF and piperazine derivatives.
Biological Activity Correlations
While no direct data exists for this compound, structurally similar benzothiazoles (e.g., 1d , 1f ) exhibit:
| Compound | IC50 (HCT116) | Solubility (μg/mL, Water) | Key Structural Feature |
|---|---|---|---|
| 1a (non-fluorinated) | 1.52 μM | 0.093 | 4-Chlorobenzyl substituent |
| 1d (piperazine) | 1.25 μM | 5.99 | N-Methylpiperazine at C-2 |
| 1g (benzoxazole) | 2.61 μM | 548.4 | Benzoxazole scaffold |
The fluorinated derivative is hypothesized to show enhanced membrane permeability and target binding due to fluorine’s electronegativity and lipophilicity .
Critical Challenges and Research Gaps
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Synthetic Yield Optimization : Fluorination steps remain low-yielding (40–65%), necessitating improved catalysts (e.g., photoredox systems).
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In Vivo Toxicity : Piperazine metabolites may exhibit renal toxicity, requiring detailed pharmacokinetic studies (unaddressed in current literature).
Scientific Research Applications
Chemical Properties and Structure
4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has a molecular formula of C14H16F2N2S and a molecular weight of 284.35 g/mol. The compound features a benzo[d]thiazole core substituted with fluorine and a piperazine group, contributing to its biological activity.
Biological Applications
1. Anticancer Activity
Recent studies have demonstrated that compounds similar to 4,6-difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to selectively inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study evaluated the anticancer effects of benzothiazole derivatives on human cancer cell lines. Results indicated that certain derivatives led to a reduction in cell viability, suggesting potential for development into therapeutic agents against cancers such as breast and lung cancer .
2. Acetylcholinesterase Inhibition
The compound has also been investigated for its ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. Benzothiazole derivatives have shown promise as acetylcholinesterase inhibitors, which could lead to therapeutic applications in treating cognitive decline associated with Alzheimer’s disease .
Case Study:
In vitro assays demonstrated that specific benzothiazole compounds exhibited IC50 values in the low micromolar range against acetylcholinesterase, indicating strong inhibitory activity. Molecular docking studies further confirmed the binding interactions between these compounds and the enzyme .
Therapeutic Potential
The multifaceted applications of 4,6-difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride extend beyond anticancer and neuroprotective activities. Its derivatives are being explored for:
- Antimicrobial Activity: Certain benzothiazole derivatives have exhibited antibacterial properties against various pathogens.
- Anti-inflammatory Effects: Research indicates that some compounds within this class may reduce inflammation markers in vitro.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and piperazine group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Table 2: Comparative Pharmacological and Physicochemical Profiles
Key Observations:
- Solubility : The hydrochloride salt and piperazinyl group in the target compound likely improve aqueous solubility compared to neutral 2-aryl/alkenyl derivatives .
- Metabolic Stability : Fluorine atoms at positions 4 and 6 may reduce oxidative metabolism, similar to fluorinated drugs like ciprofloxacin .
Biological Activity
4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride (CAS Number: 1216921-78-6) is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including its anticancer, antimicrobial, and neuroprotective potentials, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is C_{12}H_{13}F_{2}N_{3}S·HCl, with a molecular weight of 305.78 g/mol. The presence of fluorine atoms in the structure enhances its lipophilicity and biological activity.
Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. The difluorinated derivatives have shown enhanced cytotoxicity against various cancer cell lines:
These findings suggest that the difluorination significantly contributes to the cytotoxic effects observed in vitro.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of benzothiazole exhibit potent antibacterial activity against various pathogens:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4,6-Difluoro derivative | Staphylococcus aureus | 0.5 µg/mL | |
| Benzothiazole derivatives | Escherichia coli | 1 µg/mL |
These results highlight the potential of this compound as an effective antimicrobial agent.
Neuroprotective Effects
The neuroprotective properties of thiazole derivatives have been explored in the context of Alzheimer's disease. Compounds similar to 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for managing cognitive decline:
The ability to inhibit AChE suggests therapeutic potential in treating neurodegenerative diseases.
Case Studies
Several studies have assessed the biological activity of this compound in various experimental settings:
- Antitumor Efficacy : A recent study demonstrated that the compound significantly inhibited tumor growth in xenograft models, outperforming standard chemotherapeutics such as doxorubicin .
- In Vivo Studies : In animal models, the administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis pathways, enhancing its anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
